(2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide typically involves the reaction of a suitable cyanoacetamide with a dichlorophenyl derivative under basic conditions. The reaction may proceed through a Knoevenagel condensation followed by an amide formation step. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Enamides are known to exhibit various pharmacological properties, and this compound could be studied for its effects on biological systems.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide include other enamides and cyanoacetamide derivatives. Examples include:
- (2Z)-2-cyano-N-(4-chlorophenyl)-3-(dimethylamino)prop-2-enamide
- (2Z)-2-cyano-N-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and electronic properties, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17(2)7-8(6-15)12(18)16-11-4-9(13)3-10(14)5-11/h3-5,7H,1-2H3,(H,16,18)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDDPIDMBHIFF-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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